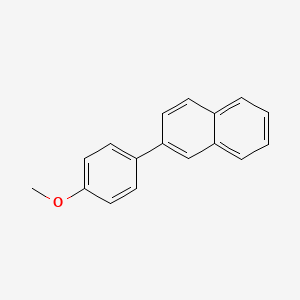

2-(4-Methoxyphenyl)naphthalene

Übersicht

Beschreibung

2-(4-Methoxyphenyl)naphthalene is a useful research compound. Its molecular formula is C17H14O and its molecular weight is 234.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block for Organic Synthesis

- 2-(4-Methoxyphenyl)naphthalene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications that can lead to the formation of novel compounds with enhanced properties.

Photoinitiators in Polymer Chemistry

- Recent studies have highlighted its role in photopolymerization processes. It has been utilized as a sensitizer in systems involving diaryliodonium salts, demonstrating effective initiation of cationic polymerization reactions. This application is particularly relevant in the production of advanced materials like organic semiconductors and light-emitting diodes (LEDs) .

Biological Applications

Antimicrobial and Anticancer Properties

- Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer activities. For instance, compounds derived from this naphthalene structure have shown efficacy against various cancer cell lines by inducing apoptosis and cell cycle arrest .

Nrf2 Activation

- The compound has been studied for its ability to activate the Nrf2 transcription factor, which plays a crucial role in cellular defense against oxidative stress. This activation could provide therapeutic benefits in inflammatory diseases and conditions related to oxidative damage .

Medical Applications

Therapeutic Agent Development

- The potential use of this compound as a therapeutic agent is under investigation. Its biological activity suggests it could be developed into drugs targeting specific diseases, particularly those related to oxidative stress and inflammation .

Case Study: Naphthalene Poisoning

- A notable case involved a patient who ingested mothballs containing naphthalene, leading to severe hemolysis and methemoglobinemia. The management of this case included supportive care and the administration of methylene blue, highlighting the clinical significance of naphthalene derivatives in toxicology .

Industrial Applications

Advanced Material Development

- In industrial contexts, this compound is being explored for its utility in developing advanced materials such as organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Essential for creating complex organic molecules |

| Polymer Chemistry | Photoinitiator in polymerization | Effective in initiating cationic polymerization |

| Biology | Antimicrobial and anticancer research | Exhibits significant activity against cancer cells |

| Medical | Potential therapeutic agent | Investigated for treating oxidative stress diseases |

| Industrial | Development of advanced materials | Useful in OLEDs and electronic devices |

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the naphthalene ring toward electrophilic substitution, directing incoming electrophiles to specific positions.

Nitration

-

Product : Nitration occurs predominantly at the 6-position of the naphthalene ring due to para-directing effects of the methoxy group (Figure 1).

Halogenation

-

Bromination :

-

Iodination :

Oxidation Reactions

The naphthalene core undergoes selective oxidation under controlled conditions.

Formation of Quinones

-

Product : 2-(4-Methoxyphenyl)-1,4-naphthoquinone (Figure 2).

Side-Chain Oxidation

-

Product : Oxidation of the methoxy group to a carbonyl yields 2-(4-carboxyphenyl)naphthalene .

Catalytic Hydrogenation

-

Product : Partial reduction yields 2-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalene (Figure 3).

Birch Reduction

-

Product : 2-(4-Methoxyphenyl)-1,4-dihydronaphthalene.

Demethylation

Alkylation

-

Product : 2-(4-Methoxyphenyl)-1-methoxynaphthalene.

Suzuki-Miyaura Coupling

-

Product : 2-(4-Methoxyphenyl)-1-(4-fluorophenyl)naphthalene.

Sonogashira Coupling

-

Product : 2-(4-Methoxyphenyl)-1-(phenylethynyl)naphthalene.

[4+2] Cycloaddition

-

Product : Diels-Alder adduct with maleic anhydride.

Comparative Reactivity Table

Mechanistic Insights

-

EAS Directing Effects : The 4-methoxyphenyl group directs electrophiles to the 6- and 8-positions via resonance and inductive effects .

-

Steric Considerations : Bulkier electrophiles (e.g., tert-butyl) favor substitution at less hindered positions (e.g., 8-position) .

-

Reduction Selectivity : Catalytic hydrogenation preferentially saturates the naphthalene ring over the methoxyphenyl group due to conjugation stability .

Eigenschaften

CAS-Nummer |

59115-45-6 |

|---|---|

Molekularformel |

C17H14O |

Molekulargewicht |

234.29 g/mol |

IUPAC-Name |

2-(4-methoxyphenyl)naphthalene |

InChI |

InChI=1S/C17H14O/c1-18-17-10-8-14(9-11-17)16-7-6-13-4-2-3-5-15(13)12-16/h2-12H,1H3 |

InChI-Schlüssel |

HMJIYPQPQDOHRP-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2 |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.